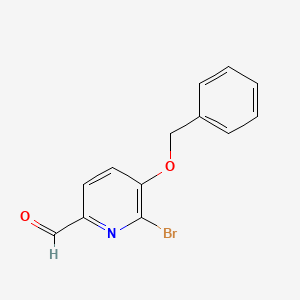
5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde (5-Bz-6-Br-2-Pyr-Cald) is an important organic compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 284.1 g/mol. 5-Bz-6-Br-2-Pyr-Cald is an aldehyde with a pyridine ring and a bromo substituent. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It also has been used in the synthesis of heterocyclic compounds and organometallic compounds.
Applications De Recherche Scientifique
Synthesis of Marine-Origin Alkaloids : A study by Teubner and Gerlach (1993) demonstrated the synthesis of pyridine alkaloids theonelladine A-D and niphatesine A of marine origin using derivatives of pyridinecarbaldehyde, showcasing its utility in the synthesis of complex marine-origin compounds (Teubner & Gerlach, 1993).
Inhibitors of Dihydrouracil Dehydrogenase and Uridine Phosphorylase : Goudgaon et al. (1993) explored the use of benzyloxy-substituted pyrimidine derivatives, related to pyridinecarbaldehyde, as inhibitors of various enzymes, including dihydrouracil dehydrogenase and uridine phosphorylase. This study highlights the potential of pyridinecarbaldehyde derivatives in medicinal chemistry (Goudgaon et al., 1993).
Development of π-Excess Ligands : Niaz et al. (2013) investigated the synthesis of complex ligands involving pyridinecarbaldehyde derivatives. These ligands, due to their unique electronic properties, are of significant interest in the development of novel catalysts and materials (Niaz et al., 2013).
Synthesis of Aliphatic Compounds with Stereocontrol : Donnelly, Thomas, and Fielding (2004) utilized a derivative of benzyloxy-pyridinecarbaldehyde in the synthesis of aliphatic compounds, achieving significant stereocontrol. This research contributes to the field of stereoselective synthesis, which is vital in the creation of pharmaceuticals and complex organic molecules (Donnelly, Thomas, & Fielding, 2004).
Spectrofluorimetric Determination of Iron(III) : Cha and Park (1996) developed a method using a derivative of pyridinecarbaldehyde for the spectrofluorimetric determination of Fe(III) ions. This showcases the application of pyridinecarbaldehyde derivatives in analytical chemistry, particularly in sensitive detection methods for metal ions (Cha & Park, 1996).
Polymer-Silica Composite Materials : Kubo et al. (2005) explored the incorporation of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] into silica using pyridinecarbaldehyde derivatives. This research is significant in the field of materials science, especially for the development of new composite materials (Kubo et al., 2005).
Propriétés
IUPAC Name |
6-bromo-5-phenylmethoxypyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-13-12(7-6-11(8-16)15-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYZXABRKXSZPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=C(C=C2)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670649 |
Source


|
| Record name | 5-(Benzyloxy)-6-bromopyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde | |
CAS RN |
1192263-80-1 |
Source


|
| Record name | 5-(Benzyloxy)-6-bromopyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B581344.png)